6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
It is a cyclohexylamido analog of penicillanic acid and is known for its high bioavailability and resistance to beta-lactamase hydrolysis . Cyclacillin was developed to treat bacterial infections and has a spectrum of activity similar to ampicillin, although it is less susceptible to beta-lactamases .
Preparation Methods
Cyclacillin is synthesized through a series of chemical reactions. The process begins with the reaction of cyclohexanone with ammonium carbonate and potassium cyanide under the conditions of the Bucherer-Bergs reaction, leading to the formation of hydantoin . Acid hydrolysis of hydantoin results in the production of an α-amino acid . This α-amino acid is then treated with phosgene to protect the amino group and activate the carboxyl group towards amide formation . The final step involves the reaction of this intermediate with 6-aminopenicillanic acid (6-APA) to produce cyclacillin .
Chemical Reactions Analysis
Cyclacillin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Cyclacillin can be oxidized or reduced under specific conditions, although these reactions are not commonly used in its synthesis or application.
Substitution: Cyclacillin can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Hydrolysis: Cyclacillin is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases. it can be hydrolyzed under acidic or basic conditions to break down into its constituent components.
Scientific Research Applications
Cyclacillin has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Cyclacillin is used as a model compound to study the stability and reactivity of beta-lactam antibiotics.
Biology: Cyclacillin is used in microbiological studies to understand the mechanisms of bacterial resistance and the efficacy of beta-lactam antibiotics.
Medicine: Cyclacillin was used to treat bacterial infections caused by susceptible organisms.
Industry: Cyclacillin has been used in the pharmaceutical industry for the development of new antibiotics and for quality control purposes.
Mechanism of Action
The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . Cyclacillin binds to these proteins, preventing the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell . Cyclacillin is stable in the presence of a variety of beta-lactamases, which allows it to be effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Cyclacillin is similar to other aminopenicillins such as ampicillin and amoxicillin. it has some unique properties:
Ampicillin: Cyclacillin has a higher bioavailability and is less susceptible to beta-lactamases compared to ampicillin.
Other similar compounds include penicillin G and penicillin V, which are natural penicillins with a narrower spectrum of activity compared to aminopenicillins .
Properties
IUPAC Name |
6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBLNBBNRORJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859812 |
Source
|
Record name | 6-[(1-Aminocyclohexane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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